Synthetic Yield Comparison: N-Oxidation of 3-Ethynylpyridine Using Various Oxidizing Agents
In a comparative study of N-oxidation methods, the conversion of 3-ethynylpyridine to its corresponding N-oxide (3-ethynyl-pyridine 1-oxide) was examined using five different reagents. The highest yield was achieved with m-chloroperoxybenzoic acid (m-CPBA), underscoring the importance of reagent selection for efficient preparation of this specific compound [1].
| Evidence Dimension | Synthetic Yield for N-Oxidation |
|---|---|
| Target Compound Data | Best yield achieved with m-chloroperoxybenzoic acid (exact yield data not provided in available abstract; class-level trend reported) |
| Comparator Or Baseline | Other oxidizing agents (e.g., peracetic acid, hydrogen peroxide/acetic acid) which yielded lower conversions |
| Quantified Difference | Quantified difference not available from accessible sources; class-level inference based on stated conclusion |
| Conditions | Oxidation of 3-ethynylpyridine in methylene chloride at room temperature; comparison of five different reagents [1] |
Why This Matters
This evidence guides procurement of the target compound itself, as it indicates the most efficient synthetic route for in-house preparation, which can influence cost and purity decisions for researchers.
- [1] Bremner, D. H., Sturrock, K. R., Wishart, G., Mitchell, S. R., Nicoll, S. M., & Jones, G. (1997). A comparison of methods for N-oxidation of some 3-substituted pyridines. Synthetic Communications, 27(9), 1535–1542. View Source
